molecular formula C8H12BNO2 B13682840 (6-Isopropylpyridin-3-yl)boronic acid CAS No. 2225155-96-2

(6-Isopropylpyridin-3-yl)boronic acid

Cat. No.: B13682840
CAS No.: 2225155-96-2
M. Wt: 165.00 g/mol
InChI Key: BOEITCPLEOEZLF-UHFFFAOYSA-N
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Description

(6-Isopropylpyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative characterized by an isopropyl substituent at the 6-position of the pyridine ring. This structural motif combines the electron-withdrawing nature of the pyridine nitrogen with the steric bulk of the isopropyl group, influencing its reactivity, acidity (pKa), and binding affinity. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensing applications, and as inhibitors in biological systems due to their ability to form reversible covalent bonds with diols, amines, or thiols .

Properties

CAS No.

2225155-96-2

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

(6-propan-2-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H12BNO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3

InChI Key

BOEITCPLEOEZLF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (6-Isopropylpyridin-3-yl)boronic acid typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used.

    Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are typical bases used in these reactions.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

Comparison with Similar Compounds

(6-Cyclopropylpyridin-3-yl)boronic Acid (CAS: 1253055-87-6)

  • Structural Differences : The cyclopropyl group introduces ring strain and modest steric hindrance compared to the bulkier isopropyl group.
  • This could improve binding to diols (e.g., sugars) at physiological pH .
  • Applications : Used as a drug intermediate, similar to (6-isopropylpyridin-3-yl)boronic acid, but its smaller substituent may favor applications requiring faster equilibration in dynamic combinatorial chemistry .

(6-(Methylthio)pyridin-3-yl)boronic Acid (CAS: 1072944-21-8)

  • Structural Differences : The methylthio (-SMe) group is electron-donating, increasing the pyridine ring’s electron density.
  • Acidity and Binding : Electron-donating substituents typically raise boronic acid pKa, reducing deprotonation at neutral pH. This may limit its utility in physiological environments compared to the isopropyl variant, which likely has a lower pKa due to steric effects .
  • Biological Activity : Thioether-containing boronic acids are less explored in inhibition studies, but sulfur’s polarizability might enhance interactions with metal-containing enzymes .

Pyridinyl Boronic Acids with Amino Substituents

(6-Amino-5-methylpyridin-3-yl)boronic Acid (CAS: 1032759-01-5)

  • Structural Differences: The amino (-NH₂) group at the 6-position introduces strong electron-donating effects and hydrogen-bonding capability.
  • Acidity: Amino groups significantly lower boronic acid pKa (e.g., ~8–9 for arylboronic acids with electron-withdrawing groups vs. ~10 for electron-donating substituents), enhancing reactivity under physiological conditions .
  • Biological Relevance: Amino-substituted boronic acids are potent protease inhibitors (e.g., bortezomib), suggesting that this compound’s lack of strong electron-donating groups may reduce off-target effects in therapeutic applications .

Aromatic Boronic Acids with Bulky Substituents

Phenanthren-9-yl Boronic Acid

  • Biological Activity: Demonstrates sub-micromolar cytotoxicity in triple-negative breast cancer cells, likely due to intercalation or hydrophobic interactions. The isopropylpyridinyl analog may exhibit lower nonspecific binding due to its polar pyridine ring .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

  • Structural Differences: A phenylboronic acid with a flexible methoxyethyl-phenoxy substituent.
  • Inhibitory Potency : Shows superior fungal histone deacetylase (HDAC) inhibition compared to trichostatin A at 1 µM. The rigid pyridine core of this compound may limit conformational flexibility, reducing efficacy against HDACs but improving selectivity for planar active sites .

Key Property Comparisons

Compound Substituent pKa (Estimated) Key Applications Biological Activity (IC50/EC50)
This compound Isopropyl (pyridine) ~8.5–9.5* Drug synthesis, sensors Not reported
(6-Cyclopropylpyridin-3-yl)boronic acid Cyclopropyl ~8.0–8.5* Drug intermediates Not reported
(6-Amino-5-methylpyridin-3-yl)boronic acid Amino ~7.5–8.0 Protease inhibition Sub-µM (inferred)
Phenanthren-9-yl boronic acid Phenanthrene ~10.0 Anticancer agents <1 µM
Phenyl boronic acid None ~8.8 Diagnostic agents (e.g., KPC detection) Superior to APBA

*Estimated based on steric and electronic effects .

Discussion of Structure-Activity Relationships

  • Steric Effects : The isopropyl group in this compound likely reduces binding promiscuity compared to smaller substituents (e.g., cyclopropyl) by limiting access to shallow enzyme pockets .
  • Electronic Effects: The pyridine nitrogen withdraws electron density, lowering pKa and enhancing boronate formation at neutral pH. This contrasts with amino-substituted analogs, where strong electron donation further lowers pKa but may increase metabolic instability .
  • Biological Selectivity: Boronic acids with bulky aromatic systems (e.g., phenanthren-9-yl) exhibit nonspecific cytotoxicity, whereas the isopropylpyridinyl derivative’s balance of hydrophobicity and polarity may optimize target engagement in drug discovery .

Biological Activity

(6-Isopropylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and potential therapeutic uses.

  • Molecular Formula : C₈H₁₂BNO₂
  • Molar Mass : 164.99738 g/mol
  • CAS Number : 2225155-96-2
  • Storage Conditions : Store at -20°C in a sealed and dry environment

Boronic acids, including this compound, primarily function through their ability to form reversible covalent bonds with nucleophilic biological compounds such as enzymes and nucleic acids. This property allows them to act as:

  • Enzyme Inhibitors : Boronic acids can inhibit enzymes by forming stable complexes with active site residues. This is particularly relevant in the context of protease inhibitors used in cancer therapy.
  • Antibody Mimetics : They can mimic antibodies and bind selectively to saccharides, which is useful in targeting glycoproteins involved in various diseases.

Anticancer Properties

Research has indicated that boronic acids possess significant anticancer properties. For instance, the boronic acid bortezomib has been successfully used as a proteasome inhibitor for treating multiple myeloma. Similar mechanisms may be expected from this compound due to its structural similarities with other known anticancer agents .

Enzyme Inhibition Studies

A study highlighted the role of boronic acids as potent inhibitors of β-secretase, an enzyme implicated in Alzheimer's disease. The incorporation of this compound could potentially enhance the efficacy of β-secretase inhibitors, providing a pathway for developing new treatments for neurodegenerative diseases .

Case Studies

Comparative Analysis of Boronic Acid Derivatives

Compound NameCAS NumberAnticancer ActivityEnzyme InhibitionOther Applications
Bortezomib179324-69-7YesYesMultiple myeloma treatment
Ixazomib1412627-36-0YesYesMultiple myeloma treatment
Vaborbactam693774-55-9NoYesβ-lactamase inhibition
This compound2225155-96-2PotentialPotentialAlzheimer’s disease research

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